Parahydroxyatorvastatin
Overview
Description
p-Hydroxyatorvastatin is a hydroxylated metabolite of atorvastatin, a widely used statin medication for lowering cholesterol levels and preventing cardiovascular diseases. Atorvastatin is metabolized by the enzyme cytochrome P450 3A4 to form two active metabolites: o-hydroxyatorvastatin and p-hydroxyatorvastatin . These metabolites contribute significantly to the overall pharmacological activity of atorvastatin.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of p-hydroxyatorvastatin involves the hydroxylation of atorvastatin. This can be achieved through various chemical reactions, including the use of hydroxylating agents such as hydrogen peroxide or molecular oxygen in the presence of catalysts like cytochrome P450 enzymes . The reaction conditions typically involve controlled temperatures and pH levels to ensure the selective hydroxylation at the para position of the aromatic ring.
Industrial Production Methods
In industrial settings, the production of p-hydroxyatorvastatin is often carried out through biotransformation processes using microbial or enzymatic systems. These methods offer higher selectivity and yield compared to traditional chemical synthesis. The use of genetically engineered microorganisms expressing cytochrome P450 enzymes has been explored to enhance the efficiency of the hydroxylation process .
Chemical Reactions Analysis
Types of Reactions
p-Hydroxyatorvastatin undergoes various chemical reactions, including:
Oxidation: Further oxidation of the hydroxyl group can lead to the formation of quinones or other oxidized derivatives.
Reduction: The hydroxyl group can be reduced to form the corresponding deoxy compound.
Substitution: The hydroxyl group can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides or alkyl halides are employed for esterification or etherification reactions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Deoxy compounds.
Substitution: Esters or ethers.
Scientific Research Applications
p-Hydroxyatorvastatin has several scientific research applications, including:
Biology: Studied for its role in the metabolism and pharmacokinetics of atorvastatin.
Industry: Utilized in the development of improved formulations and delivery systems for atorvastatin.
Mechanism of Action
p-Hydroxyatorvastatin exerts its effects by inhibiting the enzyme hydroxymethylglutaryl-coenzyme A reductase, which is responsible for the conversion of hydroxymethylglutaryl-coenzyme A to mevalonate, a key precursor in the biosynthesis of cholesterol . This inhibition leads to a decrease in cholesterol levels in the liver and an increase in the uptake of low-density lipoprotein cholesterol from the blood . The molecular targets and pathways involved include the regulation of lipid metabolism and the modulation of intracellular signaling pathways related to cholesterol synthesis .
Comparison with Similar Compounds
Similar Compounds
o-Hydroxyatorvastatin: Another hydroxylated metabolite of atorvastatin with similar pharmacological activity.
Atorvastatin: The parent compound, widely used as a statin medication.
Other Statins: Including simvastatin, lovastatin, and rosuvastatin, which also inhibit hydroxymethylglutaryl-coenzyme A reductase.
Uniqueness
p-Hydroxyatorvastatin is unique due to its specific hydroxylation at the para position, which contributes to its distinct pharmacokinetic and pharmacodynamic properties. This metabolite, along with o-hydroxyatorvastatin, accounts for a significant portion of the overall inhibitory activity of atorvastatin on hydroxymethylglutaryl-coenzyme A reductase .
Properties
IUPAC Name |
(3R,5R)-7-[2-(4-fluorophenyl)-4-[(4-hydroxyphenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H35FN2O6/c1-20(2)31-30(33(42)35-24-12-14-25(37)15-13-24)29(21-6-4-3-5-7-21)32(22-8-10-23(34)11-9-22)36(31)17-16-26(38)18-27(39)19-28(40)41/h3-15,20,26-27,37-39H,16-19H2,1-2H3,(H,35,42)(H,40,41)/t26-,27-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOZOATLLFFVAPM-KAYWLYCHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H35FN2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
574.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
214217-88-6 | |
Record name | p-Hydroxyatorvastatin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=214217-88-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Parahydroxyatorvastatin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0214217886 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PARAHYDROXYATORVASTATIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Q2QX99L5W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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